molecular formula C10H13N3O B13569081 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

Cat. No.: B13569081
M. Wt: 191.23 g/mol
InChI Key: WRWUSVAHTNXHAX-UHFFFAOYSA-N
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Description

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol typically involves multicomponent reactions, condensation reactions, and oxidative coupling. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions is advantageous for industrial applications due to their efficiency and ability to produce a wide range of products in a single synthetic stage .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is unique due to its specific structural features and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Biological Activity

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine moiety linked to a propan-1-ol group. Its unique chemical structure, which includes an amino group, enhances its potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O, with a molecular weight of approximately 191.23 g/mol. The presence of both an amino group and an alcohol group contributes to its solubility and reactivity, making it a candidate for various biological interactions.

Biological Activities

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit a wide range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For instance, a study highlighted that these compounds can inhibit bacterial growth and exhibit antifungal effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes within microbial cells .

Anticancer Potential

The compound has been evaluated for its anticancer properties in various studies. Preliminary results suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For example, docking studies have indicated that it may interact with specific proteins involved in cancer cell survival .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of imidazo[1,2-a]pyridine derivatives suggest potential applications in treating neurodegenerative diseases. The compound may exhibit protective effects against oxidative stress-induced neuronal damage .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is often influenced by their structural features. A comparative analysis of related compounds reveals that modifications to the imidazo ring or substituents on the propan chain can significantly alter their activity profiles. The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
3-Amino-1-(imidazo[1,2-a]pyridin-3-yl)propan-1-oneC10H12N4OContains a ketone instead of an alcohol group
4-(Imidazo[1,2-a]pyridin)acrylic acidC10H8N4O2Features an acrylic acid moiety; different reactivity

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in various biochemical pathways. For instance, its interaction with Aurora kinases has been noted as a potential target for anticancer therapy .

Case Studies

Several case studies have explored the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity : A study demonstrated that a related compound significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Another study reported that treatment with imidazo derivatives improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C10H13N3O/c11-8(4-6-14)9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7-8,14H,4,6,11H2

InChI Key

WRWUSVAHTNXHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(CCO)N

Origin of Product

United States

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